1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630423
InChI: InChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C16H10FNO4
Molecular Weight: 299.25 g/mol

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

CAS No.:

Cat. No.: VC13630423

Molecular Formula: C16H10FNO4

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate -

Specification

Molecular Formula C16H10FNO4
Molecular Weight 299.25 g/mol
IUPAC Name (1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate
Standard InChI InChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
Standard InChI Key XEGMCMDUIYSJBC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate belongs to the isoindoline-1,3-dione family, a class of compounds known for their rigid bicyclic structure. The molecule comprises two primary components:

  • A 1,3-dioxoisoindolin-2-yl group, which contributes to planar aromaticity and hydrogen-bonding capacity.

  • A 2-(4-fluorophenyl)acetyl moiety, introducing electronic effects from the fluorine substituent.

The IUPAC name, (1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate, reflects its ester linkage between the isoindoline-dione and fluorinated phenyl groups . Key identifiers include:

PropertyValue
CAS Number1960404-19-6
Molecular FormulaC16H10FNO4\text{C}_{16}\text{H}_{10}\text{FNO}_4
Molecular Weight299.25 g/mol
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F
InChIKeyXEGMCMDUIYSJBC-UHFFFAOYSA-N

The stereochemistry is defined by the planar isoindoline ring and the para-fluorine substitution, which minimizes steric hindrance and optimizes electronic interactions .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its ester and amide functional groups, which may undergo hydrolysis under acidic or basic conditions. The fluorine atom at the para position enhances electron-withdrawing effects, potentially increasing resistance to enzymatic degradation.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1703 cm1^{-1} (C=O stretching) and 1254 cm1^{-1} (C-F stretching) confirm the presence of carbonyl and fluorophenyl groups .

  • NMR: Predicted 1H^1\text{H} NMR signals include aromatic protons (δ 7.2–8.1 ppm) and acetate methylene protons (δ 4.3 ppm).

Hazard ClassCategoryGHS Code
Acute Oral Toxicity4 (Harmful)H302
Skin Irritation2H315
Eye Irritation2AH319
Respiratory IrritationH335

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Handling: Avoid inhalation and direct contact; use fume hoods.

  • Storage: Store in airtight containers at 2–8°C .

Applications and Research Insights

Chemical Intermediate

This compound serves as a precursor in synthesizing complex heterocycles. For instance, its derivatives have been used to construct 1,4-dioxepane and 1,4,7-dioxazonan-6-one systems via photolytic cyclization .

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